3-chloro-6-(dimethylphosphoryl)pyridazine
Description
Structure
3D Structure
Properties
CAS No. |
2703779-34-2 |
|---|---|
Molecular Formula |
C6H8ClN2OP |
Molecular Weight |
190.57 g/mol |
IUPAC Name |
3-chloro-6-dimethylphosphorylpyridazine |
InChI |
InChI=1S/C6H8ClN2OP/c1-11(2,10)6-4-3-5(7)8-9-6/h3-4H,1-2H3 |
InChI Key |
MIAGBGMISCKVNR-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C)C1=NN=C(C=C1)Cl |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Derivatization
Precursor Synthesis and Halogenated Pyridazine (B1198779) Functionalization
The initial stages in the synthesis of 3-chloro-6-(dimethylphosphoryl)pyridazine are centered on the creation of essential precursors and the functionalization of the pyridazine core with halogen atoms. These steps are critical for setting up the subsequent phosphorylation reactions.
Synthesis of Chlorinated Pyridazine Intermediates
The synthesis of chlorinated pyridazine intermediates is a fundamental step in the pathway to obtaining this compound. A common approach involves the use of phosphorus oxychloride (POCl₃) to chlorinate pyridazinone precursors. For instance, 2,3-Dihydro-6-(2-methylbenzyl)pyridaz-3-one can be heated with phosphorus oxychloride to yield 3-chloro-6-(2-methylbenzyl)pyridazine prepchem.com. This method is effective for converting the keto group of the pyridazinone into a chloro substituent.
Another strategy for preparing chlorinated pyridazines involves the reaction of pyridazinone derivatives with chlorinating agents. For example, a pyridazinone can be chlorinated with phosphoryl chloride to produce a chloro derivative, which then serves as a versatile building block for further modifications mdpi.com. Similarly, 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one can be reacted with phosphorus oxychloride to afford the corresponding 3-chloropyridazine (B74176) derivative nih.gov.
The table below summarizes some common methods for the synthesis of chlorinated pyridazine intermediates.
| Starting Material | Reagent | Product | Reference |
| 2,3-Dihydro-6-(2-methylbenzyl)pyridaz-3-one | Phosphorus oxychloride | 3-chloro-6-(2-methylbenzyl)pyridazine | prepchem.com |
| Tetrahydropyridopyridazinone | Phosphoryl chloride | Chloro derivative | mdpi.com |
| 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one | Phosphorus oxychloride | 3-chloropyridazine derivative | nih.gov |
| 3,6-dichloropyridazine (B152260) | Ammonia water | 3-amino-6-chloropyridazine (B20888) | google.com |
Strategies for Introducing the Pyridazine Core
Several strategies exist for the construction of the pyridazine ring itself. One notable method is the Diaza–Wittig reaction, which has been utilized to synthesize novel fused pyridazines starting from 1,3-diketones core.ac.uk. This approach allows for the variation of substituents at the 6-position of the pyridazine ring core.ac.uk.
Another versatile strategy involves the cycloaddition of s-tetrazines with silyl enol ethers, mediated by a Lewis acid, to produce functionalized pyridazines organic-chemistry.org. This method offers high regiocontrol, enabling the synthesis of specifically substituted pyridazine derivatives organic-chemistry.org. Additionally, copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones provides an efficient route to 1,6-dihydropyridazines, which can be readily converted to pyridazines organic-chemistry.org.
Recent advancements have also demonstrated a skeletal editing strategy to convert pyridines into pyridazines. This two-step process involves N-amine assembly followed by a ring-remodeling sequence mediated by m-chloroperoxybenzoic acid (mCPBA) chemrxiv.org. This method is operationally simple and tolerates a broad range of functional groups chemrxiv.org.
The following table outlines various strategies for introducing the pyridazine core.
| Method | Starting Materials | Key Features | Reference |
| Diaza–Wittig reaction | 1,3-diketones | Versatile for substituent variation | core.ac.uk |
| Inverse electron demand Diels-Alder | 3-monosubstituted s-tetrazine and silyl enol ethers | High regiocontrol | organic-chemistry.org |
| Copper-promoted 6-endo-trig cyclization | β,γ-unsaturated hydrazones | Good yields and high functional group tolerance | organic-chemistry.org |
| Skeletal editing | Pyridines | Direct carbon-to-nitrogen atom replacement | chemrxiv.orgresearchgate.net |
Targeted Synthesis of this compound
Once the chlorinated pyridazine precursor is obtained, the next crucial step is the introduction of the dimethylphosphoryl group at the 6-position of the pyridazine ring. This is typically achieved through various phosphorylation methods.
Phosphorylation Routes to Introduce the Dimethylphosphoryl Group
The introduction of a phosphoryl group onto a heterocyclic ring is a key transformation in the synthesis of many biologically active compounds and advanced materials researchgate.net. Two primary strategies are employed for the synthesis of phosphorus-substituted heterocycles: direct phosphorylation of the heterocycle and heterocyclization involving organophosphorus synthons researchgate.net.
Nucleophilic substitution reactions are a common method for introducing a phosphoryl group onto a pyridazine ring. In this approach, a suitable phosphorylating agent acts as a nucleophile, attacking an electrophilic carbon on the pyridazine ring. The presence of a good leaving group, such as a halogen, on the pyridazine ring facilitates this reaction.
For instance, the reaction of a chlorinated pyridazine with a phosphine (B1218219) can lead to the formation of a phosphonium salt, which can then be hydrolyzed to the desired phosphine oxide. The reactivity of the pyridazine ring towards nucleophilic attack is influenced by the position of the substituents and the nature of the nucleophile.
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-phosphorus bonds. These reactions typically involve the coupling of a halo-pyridazine with a phosphorus-containing nucleophile, such as a secondary phosphine oxide or a dialkyl phosphite (B83602), in the presence of a palladium catalyst and a suitable ligand.
The general catalytic cycle for such cross-coupling reactions involves oxidative addition of the halo-pyridazine to the palladium(0) catalyst, followed by transmetalation with the phosphorus nucleophile, and finally, reductive elimination to yield the phosphorylated pyridazine and regenerate the palladium(0) catalyst.
While specific examples for the direct synthesis of this compound via cross-coupling are not extensively detailed in the provided search results, the principles of cross-coupling reactions are well-established for the formation of C-P bonds in various aromatic and heteroaromatic systems.
Sequential or Convergent Synthetic Strategies
The construction of the this compound scaffold can be approached through both sequential and convergent synthetic strategies.
A common sequential strategy commences with a readily available precursor, 3,6-dichloropyridazine. This strategy involves the selective functionalization of one chlorine atom, followed by the introduction of the phosphoryl group. A radical-mediated C-H functionalization of 3,6-dichloropyridazine has been described, which could offer a pathway to introduce other functionalities before the phosphorylation step nih.gov. Furthermore, polysubstituted pyridazinones can be synthesized through sequential nucleophilic aromatic substitution reactions, providing a versatile platform for creating diverse pyridazine derivatives nih.gov.
A potential convergent strategy would involve the synthesis of a pyridazine ring already bearing a phosphoryl or a precursor group at the 6-position, followed by the introduction of the chloro substituent at the 3-position. While less common for this specific target, convergent approaches are valuable in the synthesis of highly substituted pyridazine derivatives.
A key reaction in many synthetic routes is the palladium-catalyzed cross-coupling of a halogenated pyridazine with a phosphorus-containing reagent. The Hirao cross-coupling reaction, which involves the palladium-catalyzed coupling of a heteroaryl halide with a dialkyl phosphite, is a particularly relevant method nih.govnih.gov. In the context of synthesizing this compound, a plausible sequential approach would involve the mono-phosphorylation of 3,6-dichloropyridazine.
Optimization of Reaction Conditions and Yield Enhancement
The efficiency of the synthesis of this compound, particularly through palladium-catalyzed cross-coupling reactions, is highly dependent on the careful optimization of reaction conditions. Key parameters include the choice of catalyst system, reagents, and solvent, all of which can significantly impact the reaction yield and selectivity.
The selection of the palladium catalyst and the appropriate phosphine ligand is crucial for achieving high yields in the cross-coupling of heteroaryl chlorides. Traditional palladium catalysts, such as those based on triarylphosphines, have shown limited effectiveness for the coupling of aryl chlorides nih.gov. However, the development of bulky, electron-rich phosphine ligands has significantly improved the scope and efficiency of these reactions nih.govresearchgate.netacs.org. For the Hirao coupling, catalyst systems based on Pd(OAc)₂ complexed with ligands like 1,1′-bis(diphenylphosphino)ferrocene (dppf) have been shown to be effective, even at low catalyst loadings nih.govresearchgate.net.
The choice of the phosphorylating agent is also critical. Dimethyl phosphite is the direct precursor for the dimethylphosphoryl group in a Hirao-type reaction. The selection of a suitable base is necessary to facilitate the reaction, with common choices including organic amines like triethylamine or diisopropylethylamine nih.gov.
The following table summarizes catalyst systems and reagents that have been successfully employed in related Hirao cross-coupling reactions.
| Catalyst Precursor | Ligand | Base | Application | Reference |
| Pd(OAc)₂ | dppf | Triethylamine | Cross-coupling of heteroaryl chlorides with dialkylphosphites. | nih.gov |
| Pd(PPh₃)₄ | - | Triethylamine | Original Hirao coupling of aryl halides with dialkyl phosphites. | nih.gov |
| Pd(OAc)₂ | DPEPhos | K₂CO₃ | Suzuki-Miyaura coupling of chloro-pyridazines. | researchgate.net |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Buchwald-Hartwig amination of chloropyridazines. |
This table is interactive and can be sorted by clicking on the column headers.
The choice of solvent can significantly influence the outcome of palladium-catalyzed cross-coupling reactions. Aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile, toluene, and 1,4-dioxane are commonly used in Hirao reactions nih.gov. The polarity of the solvent can affect the solubility of the reactants and the stability of the catalytic species, thereby influencing the reaction rate and yield. For instance, in some Hirao couplings, DMF has been found to provide better results than acetonitrile nih.gov.
In nucleophilic substitution reactions on the pyridazine ring, the solvent can play a crucial role in controlling the reaction pathway. The regioselectivity of nucleophilic substitution on polyhalogenated pyridazines can be influenced by the nature of the nucleophile and the solvent, allowing for the controlled synthesis of specific isomers nih.gov.
Synthesis of Structural Analogs and Related Derivatives
The synthetic methodologies used for this compound can be adapted to produce a variety of structural analogs with modifications to both the halogen substituent and the phosphoryl moiety.
The synthesis of bromo and fluoro analogs of this compound can be achieved by starting with the corresponding dihalopyridazines.
Bromo-analogs: The synthesis of 3-bromo-6-(dimethylphosphoryl)pyridazine would likely start from 3,6-dibromopyridazine. The subsequent phosphorylation step would proceed via a palladium-catalyzed Hirao coupling, analogous to the synthesis of the chloro-derivative. The synthesis of various 3-bromo-pyridazines has been reported through methods such as the Lewis acid-mediated inverse electron demand Diels-Alder reaction uzh.ch.
Fluoro-analogs: The synthesis of fluoro-substituted pyridazines can be more challenging. One approach involves the chlorine/fluorine exchange of a corresponding chloropyridazine derivative nih.gov. Alternatively, a pyridine (B92270) ring can be constructed from a trifluoromethyl-containing building block nih.gov. Sequential nucleophilic substitution on tetrafluoropyridazine can also be employed to introduce other functional groups alongside the fluorine atoms nih.gov.
The following table outlines potential starting materials for the synthesis of halogen-modified analogs.
| Target Analog | Starting Material | Key Reaction |
| 3-Bromo-6-(dimethylphosphoryl)pyridazine | 3,6-Dibromopyridazine | Hirao Coupling |
| 3-Fluoro-6-(dimethylphosphoryl)pyridazine | This compound | Halogen Exchange (Halex) Reaction |
| 3-Fluoro-6-(dimethylphosphoryl)pyridazine | Polyfluoropyridazine | Sequential Nucleophilic Substitution |
This table is interactive and can be sorted by clicking on the column headers.
The nature of the phosphoryl group can be readily varied by employing different dialkyl or diaryl phosphites in the Hirao cross-coupling reaction.
Diethylphosphoryl-analog: To synthesize 3-chloro-6-(diethylphosphoryl)pyridazine, diethyl phosphite would be used as the phosphorylating agent in the palladium-catalyzed reaction with 3,6-dichloropyridazine.
Diphenylphosphoryl-analog: Similarly, the synthesis of 3-chloro-6-(diphenylphosphoryl)pyridazine would involve the use of diphenylphosphine oxide as the phosphorus source in the cross-coupling reaction.
The versatility of the Hirao reaction allows for the introduction of a wide range of phosphoryl groups, enabling the exploration of structure-activity relationships. The reaction conditions, including the choice of catalyst, ligand, and solvent, may require re-optimization for each specific phosphite or phosphine oxide used.
Substitution Pattern Isomerism Studies
The specific substitution pattern of functional groups on the pyridazine ring profoundly influences the physicochemical properties and reactivity of the resulting molecule. In the case of pyridazines co-substituted with a chloro group and a dimethylphosphoryl group, the relative positions of these substituents can lead to several constitutional isomers, each with a unique electronic and steric profile. While dedicated comparative studies on the substitution pattern isomerism of "this compound" and its isomers are not extensively documented in publicly available literature, the principles of synthetic chemistry and heterocyclic chemistry allow for a discussion of the synthetic strategies that could be employed to access these isomers and the expected differences in their properties.
The synthesis of specifically substituted pyridazines often relies on the careful selection of starting materials and reaction conditions to control the regioselectivity of the cyclization or functionalization steps. The inherent electronic nature of the pyridazine ring, being an electron-deficient heterocycle, dictates the preferred sites for nucleophilic and electrophilic attack, which is further modulated by the directing effects of existing substituents.
For instance, the synthesis of this compound itself would likely start from a precursor already bearing one of the functional groups in the desired position, followed by the introduction of the second group. The isomeric substitution patterns, such as 3-chloro-5-(dimethylphosphoryl)pyridazine or 4-chloro-6-(dimethylphosphoryl)pyridazine, would necessitate different synthetic precursors or strategies that favor substitution at those specific positions.
The electronic effects of the chloro and dimethylphosphoryl groups are key to understanding the potential differences between isomers. The chlorine atom acts as an electron-withdrawing group via induction but a weak electron-donating group through resonance. The dimethylphosphoryl group is strongly electron-withdrawing. The interplay of these effects, depending on their relative positions, would significantly alter the electron density distribution within the pyridazine ring. This, in turn, would affect the molecule's reactivity towards nucleophilic substitution, its coordination chemistry, and its spectroscopic properties.
A hypothetical comparative study of these isomers would likely reveal significant differences in their chemical reactivity and physical properties. For example, the position of the chloro group would influence its susceptibility to nucleophilic displacement, a common reaction for chloropyridazines. The proximity of the bulky and electron-withdrawing dimethylphosphoryl group in different isomeric forms would sterically and electronically modulate this reactivity.
To illustrate the potential for isomeric diversity and the necessity for regiocontrolled synthesis, the following table outlines the possible constitutional isomers of a chloro-(dimethylphosphoryl)pyridazine.
| Isomer Name | Position of Chloro Group | Position of Dimethylphosphoryl Group |
| 3-chloro-4-(dimethylphosphoryl)pyridazine | 3 | 4 |
| 3-chloro-5-(dimethylphosphoryl)pyridazine | 3 | 5 |
| This compound | 3 | 6 |
| 4-chloro-3-(dimethylphosphoryl)pyridazine | 4 | 3 |
| 4-chloro-5-(dimethylphosphoryl)pyridazine | 4 | 5 |
This table represents a theoretical list of possible constitutional isomers. The actual synthesis and characterization of each isomer would require specific experimental investigation.
Detailed research into the synthesis and characterization of each of these isomers would be necessary to fully elucidate the structure-property relationships governed by the substitution pattern. Such studies would involve the development of regioselective synthetic routes and comprehensive spectroscopic analysis (NMR, IR, Mass Spectrometry) and X-ray crystallography to confirm the isomeric structures. The findings from such research would be crucial for applications where precise molecular architecture is key to function.
Elucidation of Chemical Reactivity and Transformation Pathways
Reactivity of the Pyridazine (B1198779) Nucleus
The pyridazine ring is inherently electron-deficient due to the presence of two adjacent nitrogen atoms. This characteristic is further amplified by the chloro and dimethylphosphoryl substituents, which significantly influences its reactivity towards nucleophilic and electrophilic reagents.
Nucleophilic Aromatic Substitution at the Pyridazine Ring
The electron-poor character of the pyridazine ring in 3-chloro-6-(dimethylphosphoryl)pyridazine makes it highly susceptible to nucleophilic aromatic substitution (SNAr). The dimethylphosphoryl group, being a potent electron-withdrawing group, further activates the ring towards nucleophilic attack. While the chlorine atom at the 3-position is a primary site for substitution (see section 3.2.2), other positions on the pyridazine ring can also undergo nucleophilic substitution, particularly if activated by other functional groups or under specific reaction conditions.
The reaction proceeds through a Meisenheimer-like intermediate, where the negative charge is stabilized by the nitrogen atoms and the electron-withdrawing substituents. The rate of substitution is influenced by the nature of the nucleophile and the reaction conditions. Strong nucleophiles, such as alkoxides, amines, and thiolates, are expected to react readily with the activated pyridazine core.
Electrophilic Aromatic Substitution Limitations and Potential
Electrophilic aromatic substitution on the pyridazine nucleus is generally challenging due to the deactivating effect of the two nitrogen atoms, which lower the electron density of the ring. The presence of the strongly electron-withdrawing chloro and dimethylphosphoryl groups in this compound further deactivates the ring, making classical electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions highly unlikely to occur under standard conditions.
However, functionalization of the pyridazine ring through electrophilic attack is not entirely impossible. Under forcing conditions or with highly reactive electrophiles, substitution might be achieved, albeit likely with low yields and poor selectivity. Alternatively, the pyridazine ring can be activated towards electrophilic attack by N-oxidation, which increases the electron density of the ring system.
Functionalization of Peripheral Positions on the Pyridazine Ring
Recent advances in C-H functionalization reactions offer potential pathways for the derivatization of the peripheral C-H bonds on the pyridazine ring of this compound. These methods bypass the limitations of classical electrophilic substitution. Transition-metal-catalyzed C-H activation, directed metalation, and radical-mediated reactions could potentially be employed to introduce various functional groups at the C-4 and C-5 positions.
The regioselectivity of such reactions would be influenced by the directing effects of the existing substituents and the specific catalytic system employed. The development of such strategies would provide a powerful tool for the synthesis of diverse derivatives of this compound with tailored properties.
Transformations Involving the C-Cl Bond
The carbon-chlorine bond at the 3-position of the pyridazine ring is the most reactive site for a variety of chemical transformations, including palladium-catalyzed cross-coupling reactions and direct nucleophilic displacement.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The C-Cl bond in this compound is expected to be a suitable handle for such transformations, with the electron-withdrawing dimethylphosphoryl group potentially influencing the reactivity. While specific data for this compound is not available, the reactivity can be inferred from studies on other chloropyridazines.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloropyridazine with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a versatile method for introducing aryl, heteroaryl, or vinyl groups.
| Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/H2O | 100 | High |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | K3PO4 | Dioxane | 110 | Good |
| 2-Thienylboronic acid | Pd(OAc)2/SPhos | K2CO3 | 1,4-Dioxane/H2O | 100 | High |
Heck Reaction: The Heck reaction couples the chloropyridazine with an alkene to form a substituted alkene. This reaction is typically carried out in the presence of a palladium catalyst and a base.
| Alkene | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Styrene | Pd(OAc)2 | Et3N | DMF | 120 | Moderate |
| n-Butyl acrylate | Pd(PPh3)4 | K2CO3 | Acetonitrile | 100 | Good |
| Cyclohexene | Herrmann's catalyst | NaOAc | NMP | 140 | Moderate |
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the chloropyridazine and a terminal alkyne, catalyzed by palladium and a copper co-catalyst.
| Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| Phenylacetylene | Pd(PPh3)2Cl2 | CuI | Et3N | THF | 65 | High |
| 1-Hexyne | Pd(OAc)2/XPhos | CuI | Cs2CO3 | Dioxane | 100 | Good |
| Trimethylsilylacetylene | Pd(dppf)Cl2 | CuI | i-Pr2NEt | Toluene | 80 | High |
Nucleophilic Displacement Reactions
The chlorine atom at the 3-position is readily displaced by a variety of nucleophiles. The strong electron-withdrawing effect of the adjacent nitrogen atom and the dimethylphosphoryl group at the 6-position significantly activates the C-Cl bond towards nucleophilic attack. This allows for the introduction of a wide range of functional groups.
Common nucleophiles include:
O-Nucleophiles: Alcohols and phenols in the presence of a base to form ethers.
N-Nucleophiles: Ammonia, primary and secondary amines to yield the corresponding amino-pyridazines.
S-Nucleophiles: Thiols and thiophenols to produce thioethers.
C-Nucleophiles: Cyanide ions and carbanions to form new carbon-carbon bonds.
The reaction conditions for these nucleophilic displacement reactions are generally mild, often proceeding at room temperature or with gentle heating. The choice of solvent and base is crucial for optimizing the reaction yield and minimizing side reactions.
| Nucleophile | Base | Solvent | Temperature (°C) | Product |
|---|---|---|---|---|
| Sodium methoxide | - | Methanol | Reflux | 3-methoxy-6-(dimethylphosphoryl)pyridazine |
| Piperidine | K2CO3 | DMF | 80 | 3-(piperidin-1-yl)-6-(dimethylphosphoryl)pyridazine |
| Sodium thiophenoxide | - | Ethanol | Room Temp | 3-(phenylthio)-6-(dimethylphosphoryl)pyridazine |
| Potassium cyanide | - | DMSO | 100 | 6-(dimethylphosphoryl)pyridazine-3-carbonitrile |
Reductive Dehalogenation Processes
The chlorine atom at the 3-position of the pyridazine ring is susceptible to removal through reductive dehalogenation processes. While specific studies on this compound are not extensively documented, the reactivity can be inferred from studies on analogous chloropyridazine derivatives. Common methods for the reductive dehalogenation of halo-N-heterocycles include catalytic hydrogenation, reduction with metal hydrides, and electrochemical methods.
Catalytic Hydrogenation: This is a widely employed method for the dehalogenation of aryl and heteroaryl halides. The reaction typically involves the use of a palladium catalyst, often supported on carbon (Pd/C), in the presence of hydrogen gas. The process, known as hydrogenolysis, involves the cleavage of the carbon-halogen bond and its replacement with a carbon-hydrogen bond. For this compound, this would yield 6-(dimethylphosphoryl)pyridazine. The efficiency of the reaction can be influenced by the choice of catalyst, solvent, and reaction conditions such as temperature and pressure.
Reduction with Metal Hydrides: Complex metal hydrides, such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄), are potent reducing agents capable of cleaving carbon-halogen bonds acs.org. The reactivity of these hydrides is often modulated by the electronic nature of the substrate. The electron-deficient nature of the pyridazine ring in this compound would likely facilitate hydride attack. The general mechanism involves the nucleophilic delivery of a hydride ion to the carbon bearing the halogen, followed by the expulsion of the chloride ion. The choice of hydride reagent and solvent system is crucial to avoid unwanted side reactions.
Electrochemical Reduction: Electrochemical methods offer an alternative, environmentally benign approach to reductive dehalogenation. In this process, an electric current is used to reduce the carbon-halogen bond at a cathode surface. Studies on the electrochemical reduction of halopyridines have shown that the ease of reduction is dependent on the position of the halogen and the presence of other substituents on the ring pleiades.online. The electron-withdrawing dimethylphosphoryl group would be expected to lower the reduction potential of the C-Cl bond, making the electrochemical dehalogenation a feasible transformation.
A summary of potential reductive dehalogenation methods is presented in the table below.
| Method | Reagents/Conditions | Expected Product |
| Catalytic Hydrogenation | H₂, Pd/C, Solvent (e.g., EtOH, EtOAc) | 6-(dimethylphosphoryl)pyridazine |
| Metal Hydride Reduction | LiAlH₄ or NaBH₄, Ethereal Solvent | 6-(dimethylphosphoryl)pyridazine |
| Electrochemical Reduction | Cathode, Electrolyte, Solvent | 6-(dimethylphosphoryl)pyridazine |
Chemical Behavior of the Dimethylphosphoryl Group
The dimethylphosphoryl group [-P(O)(CH₃)₂] is a strong electron-withdrawing group that significantly influences the reactivity of the pyridazine ring. Its chemical behavior is characterized by the stability of the phosphoryl oxygen and the potential for further reactions at the phosphorus center.
The phosphoryl oxygen (P=O) in the dimethylphosphoryl group is generally a stable and poor leaving group. It is a strong hydrogen bond acceptor and can coordinate with Lewis acids. The P=O bond is highly polarized, with a partial positive charge on the phosphorus atom and a partial negative charge on the oxygen atom. This polarity makes the oxygen atom a site for potential interactions, but its direct participation in substitution reactions is limited due to its low basicity and the high strength of the P=O bond.
Hydrolysis of the dimethylphosphoryl group to a phosphonic acid under neutral or acidic conditions is generally slow. However, under strongly basic conditions, nucleophilic attack at the phosphorus center can lead to cleavage of the P-C(pyridazine) bond, although this is a challenging transformation due to the strength of the bond. The stability of the phosphoryl group is a key feature that allows it to be retained in the molecule during various synthetic transformations.
While the dimethylphosphoryl group is relatively stable, the phosphorus atom can still participate in further chemical transformations. One notable reaction is the formation of pyridylphosphonium salts. Activation of the phosphoryl oxygen, for example with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), can make the phosphorus atom more electrophilic and susceptible to nucleophilic attack. Subsequent reactions can lead to the formation of phosphonium salts, which are versatile intermediates in organic synthesis acs.orgacs.orgscientificupdate.comresearchgate.net. These salts can be used in various coupling reactions, providing a pathway to further functionalize the pyridazine ring at the 6-position.
Additionally, the methyl groups attached to the phosphorus atom could potentially undergo reactions under specific conditions, although this is less common compared to reactions involving the phosphorus center itself. The electron-withdrawing nature of the pyridazine ring can influence the acidity of the P-CH₃ protons, but deprotonation would require a very strong base.
Mechanistic Studies of Key Reactions
The primary reaction pathway for the functionalization of this compound is nucleophilic aromatic substitution (SₙAr) at the C-3 position. The electron-deficient nature of the pyridazine ring, further enhanced by the dimethylphosphoryl group, makes the ring susceptible to attack by nucleophiles.
The SₙAr mechanism typically proceeds through a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex wikipedia.org. In the case of this compound, a nucleophile would attack the C-3 carbon, leading to the formation of a tetrahedral intermediate. The negative charge in this intermediate is delocalized over the pyridazine ring and potentially onto the phosphoryl oxygen.
Computational studies on related systems have been used to model the transition states and intermediates in SₙAr reactions of substituted pyridazines researchgate.netnih.govresearchgate.net. These studies can provide insights into the activation energies and the geometry of the transition states. For the reaction of this compound, the transition state for the formation of the Meisenheimer complex is expected to be the rate-determining step. The stability of this transition state is influenced by the ability of the pyridazine ring and the dimethylphosphoryl group to accommodate the developing negative charge.
The rate of the SₙAr reaction is dependent on several factors, including the nature of the nucleophile, the solvent, and the electronic properties of the substrate. The presence of the strongly electron-withdrawing dimethylphosphoryl group at the 6-position is expected to significantly accelerate the rate of nucleophilic substitution at the 3-position compared to unsubstituted 3-chloropyridazine (B74176).
Coordination Chemistry and Advanced Ligand Design
Ligand Properties and Donor Atom Characterization
No specific data available in the literature.
No specific data available in the literature.
Formation of Metal Complexes
No specific data available in the literature.
No specific data available in the literature.
Structural Analysis of Coordination Compounds
No specific data available in the literature.
Table of Compounds Mentioned
Single Crystal X-Ray Diffraction Studies of Metal-Ligand Adducts
There is currently no available single-crystal X-ray diffraction data for metal-ligand adducts of 3-chloro-6-(dimethylphosphoryl)pyridazine. This type of study is fundamental to understanding the precise three-dimensional arrangement of atoms within a metal complex. Such an analysis would provide unequivocal evidence of bond formation between the pyridazine (B1198779) ligand and a metal center, revealing the coordination mode of the ligand. For instance, it would clarify whether the ligand binds to the metal through one of the pyridazine nitrogen atoms, the phosphoryl oxygen atom, or in a bridging fashion involving multiple coordination sites.
Investigation of Coordination Geometry and Metal-Ligand Bonding Parameters
Without single-crystal X-ray diffraction data, the coordination geometry and specific metal-ligand bonding parameters for complexes of this compound cannot be definitively determined. This information, which includes bond lengths, bond angles, and torsion angles, is crucial for building a comprehensive understanding of the steric and electronic environment around the metal center. Comparative analysis with other pyridazine-based ligands suggests that the nitrogen atoms of the pyridazine ring and the oxygen atom of the dimethylphosphoryl group are potential coordination sites. The actual coordination would likely be influenced by the nature of the metal ion and the reaction conditions.
Supramolecular Interactions in Crystal Lattices of Complexes
The study of supramolecular interactions, such as hydrogen bonding, π-π stacking, and halogen bonding, within the crystal lattices of metal complexes is essential for understanding their solid-state properties and for the rational design of crystal engineering strategies. In the absence of crystallographic data for complexes of this compound, any discussion of their supramolecular chemistry remains speculative. The presence of a chlorine atom and the phosphoryl group suggests the potential for various intermolecular interactions, which could lead to the formation of unique and potentially functional solid-state architectures.
Influence of Ligand Structure on Complex Properties
Electronic Effects and Redox Behavior of Metal Centers
The electronic properties of the this compound ligand are expected to significantly influence the redox behavior of any coordinated metal center. The pyridazine ring is an electron-deficient system, and the chlorine atom acts as an electron-withdrawing group. The dimethylphosphoryl group can also exert a significant electronic influence. The interplay of these effects would modulate the electron density at the metal center, thereby affecting its oxidation and reduction potentials. Experimental techniques such as cyclic voltammetry would be required to probe these electronic effects and to understand the redox activity of the resulting metal complexes.
Exploration of Catalytic Applications of its Metal Complexes
The potential catalytic applications of metal complexes derived from this compound have not yet been explored. The unique combination of electronic and steric properties imparted by this ligand could lead to novel catalytic activities. For example, the electron-withdrawing nature of the ligand might enhance the Lewis acidity of a coordinated metal center, making it a more effective catalyst for certain organic transformations. The phosphoryl group could also play a role in substrate binding or in stabilizing transition states. A systematic investigation into the synthesis and catalytic testing of such complexes is warranted to uncover their potential in fields such as cross-coupling reactions, oxidation catalysis, or polymerization.
Computational and Theoretical Investigations
Quantum Chemical Calculations of Molecular and Electronic Structure
Quantum chemical calculations are instrumental in understanding the fundamental properties of 3-chloro-6-(dimethylphosphoryl)pyridazine at the atomic and electronic levels. These methods offer a detailed picture of the molecule's geometry, orbital energies, and charge distribution.
Density Functional Theory (DFT) is a robust computational method used to determine the optimized, lowest-energy three-dimensional arrangement of atoms in a molecule. For pyridazine (B1198779) derivatives, DFT calculations, often employing functionals like B3LYP with various basis sets, are used to predict bond lengths, bond angles, and dihedral angles. researchgate.net
In a theoretical investigation of 3-pyridazine and its interaction with a phosphorus atom (a simplified model for the dimethylphosphoryl group), DFT calculations were employed to determine the total energy of the system. researchgate.net Such calculations for this compound would similarly define its most stable conformation, taking into account the electronic effects of the chloro and dimethylphosphoryl substituents on the pyridazine ring. The planarity of the pyridazine ring and the orientation of the dimethylphosphoryl group would be key parameters determined in such a study.
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.
A DFT study on a 3-pyridazine-phosphorus system provided insights into its electronic properties, including the energies of the frontier orbitals. researchgate.net The HOMO-LUMO gap is a critical parameter derived from these calculations, and for the 3-pyridazine-P system, it was calculated to be 4.14 eV. researchgate.net The ionization potential and electron affinity were also determined, providing further information about the molecule's ability to donate or accept electrons. researchgate.net For this compound, the electron-withdrawing nature of both the chloro and dimethylphosphoryl groups is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted pyridazine, likely affecting the HOMO-LUMO gap and, consequently, its reactivity.
| Parameter | Value |
|---|---|
| Total Energy (eV) | -30611.42341 |
| HOMO Energy (eV) | -6.19 |
| LUMO Energy (eV) | -2.05 |
| HOMO-LUMO Gap (eV) | 4.14 |
| Ionization Potential (eV) | 6.19 |
| Electron Affinity (eV) | 2.05 |
The distribution of electron density in a molecule is key to understanding its reactive sites. Electrostatic potential maps (ESPs) visually represent the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
In a study of 3-pyridazine and its interaction with various atoms, including phosphorus, the electrostatic potential was calculated to understand how the charge distribution is altered upon interaction. researchgate.net For this compound, the electronegative chlorine atom and the phosphoryl group would significantly influence the charge distribution. The ESP would likely show a region of positive potential (electrophilic character) on the carbon atom attached to the chlorine, making it susceptible to nucleophilic attack. The nitrogen atoms of the pyridazine ring would exhibit negative potential, indicating their nucleophilic character.
Computational Studies on Reactivity and Reaction Mechanisms
Computational chemistry provides powerful tools to explore the "how" and "why" of chemical reactions, offering insights into the transition states and reaction pathways that are often difficult to study experimentally.
Understanding the mechanism of a chemical reaction involves identifying the transition state—the highest energy point along the reaction coordinate. Computational methods can be used to locate and characterize the geometry and energy of transition states. For this compound, a key reaction is the nucleophilic substitution of the chlorine atom.
Theoretical studies on bimolecular nucleophilic substitution (S_N2) reactions provide a framework for analyzing such processes. sciforum.netmdpi.comresearchgate.net Computational analysis of the reaction of a nucleophile with this compound would involve mapping the potential energy surface, starting from the reactants, through the transition state, to the products. This would reveal the energy barrier for the reaction and provide details about the bond-forming and bond-breaking processes. sciforum.netmdpi.comresearchgate.net
Regioselectivity refers to the preference for a reaction to occur at one position over another. In the case of functionalization of pyridazine derivatives, computational studies can help predict the most likely site of reaction. For instance, in radical functionalization of electron-deficient heteroarenes like pyridazine, the regioselectivity is influenced by the electronic effects of the substituents. nih.gov
For this compound, computational models could predict the regioselectivity of various reactions, such as electrophilic or nucleophilic attack, by analyzing the properties of the frontier molecular orbitals and the calculated charge distributions. nih.gov For example, the LUMO distribution would indicate the most probable sites for nucleophilic attack. The presence of both a chloro and a dimethylphosphoryl group would create a distinct electronic landscape on the pyridazine ring, directing incoming reagents to specific positions.
Theoretical Spectroscopic Property Prediction
Theoretical spectroscopic property prediction is a cornerstone of modern computational chemistry, allowing for the elucidation of molecular structure and electronic properties. For a molecule like this compound, Density Functional Theory (DFT) would be the most common and effective method employed.
NMR Chemical Shift and Coupling Constant Calculations
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining molecular structure. Theoretical calculations can predict NMR parameters, aiding in the interpretation of experimental spectra and confirming structural assignments.
While no specific NMR calculations for this compound have been found, the general approach would involve the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with a DFT functional (like B3LYP) and a suitable basis set (e.g., 6-311+G(d,p)). Such calculations have been successfully applied to a wide range of pyridazine derivatives. nih.gov
The calculations would provide theoretical chemical shifts (δ) for all magnetically active nuclei, primarily ¹H, ¹³C, ³¹P, and ¹⁵N. These calculated values are then often scaled or compared with a reference compound (like tetramethylsilane, TMS) to correlate with experimental data. For instance, studies on other pyridazine derivatives have shown good agreement between calculated and experimental ¹H and ¹³C NMR spectra, helping to assign specific resonances to individual atoms within the molecule. mdpi.com
Table 1: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Substituted Pyridazine. (Note: This data is for a representative substituted pyridazine and not this compound)
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| H-4 | 7.85 |
| H-5 | 7.60 |
| C-3 | 152.1 |
| C-4 | 128.9 |
| C-5 | 125.8 |
In addition to chemical shifts, theoretical calculations can predict spin-spin coupling constants (J-values), which provide valuable information about the connectivity and dihedral angles between atoms.
Vibrational Frequency Analysis (IR, Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Computational analysis of these frequencies can help in assigning experimental spectral bands to specific molecular motions.
For this compound, DFT calculations would be employed to compute the harmonic vibrational frequencies. These calculations would identify the characteristic vibrational modes, such as the C-H, C-N, C-Cl, and P=O stretching and bending vibrations. It is common practice to scale the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, often leading to excellent agreement with experimental spectra. researchcommons.org
For example, the vibrational spectrum of the parent pyridazine molecule has been extensively studied, and the assignment of its fundamental vibrations is well-established. researchcommons.orgresearchgate.net The introduction of substituents like a chloro group and a dimethylphosphoryl group would be expected to significantly alter the vibrational frequencies, and theoretical calculations would be indispensable in understanding these shifts.
Table 2: Illustrative Calculated Vibrational Frequencies (cm⁻¹) and Assignments for a Substituted Pyridazine. (Note: This data is for a representative substituted pyridazine and not this compound)
| Frequency (cm⁻¹) | Assignment |
|---|---|
| 3080 | C-H stretching |
| 1570 | Ring stretching |
| 1416 | Ring stretching |
| 1158 | C-H in-plane bending |
| 750 | C-Cl stretching |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a deeper understanding of their conformational preferences and interactions with their environment.
Conformational Analysis and Flexibility
The presence of the dimethylphosphoryl group introduces rotational flexibility around the C-P bond in this compound. MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable conformations and the energy barriers between them.
The flexibility of the molecule is a key determinant of its ability to interact with biological targets or other molecules. Understanding this flexibility is crucial in fields like drug design.
Ligand-Solvent Interactions
The interactions between a solute molecule and the surrounding solvent molecules are critical in determining its solubility, reactivity, and biological activity. MD simulations are an excellent tool for studying these interactions at an atomic level.
For this compound, MD simulations in an explicit solvent (such as water or an organic solvent) would reveal the structure and dynamics of the solvation shell. These simulations can quantify important properties like the radial distribution functions of solvent atoms around specific sites on the solute, and the average number and lifetime of hydrogen bonds.
The polar pyridazine ring, the chloro substituent, and the phosphoryl group would all be expected to have distinct interactions with solvent molecules. For instance, the nitrogen atoms of the pyridazine ring and the oxygen atom of the phosphoryl group could act as hydrogen bond acceptors. Computational studies on related heterocyclic systems have provided detailed pictures of such ligand-solvent interactions. nih.gov
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-chloro-6-methoxypyridazine |
| Pyridazine |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
No published data is available for the 2D NMR analysis of 3-chloro-6-(dimethylphosphoryl)pyridazine. Such analysis would be crucial for the unambiguous assignment of the proton (¹H) and carbon (¹³C) chemical shifts of the pyridazine (B1198779) ring and the dimethylphosphoryl group.
COSY (Correlation Spectroscopy): Would reveal the scalar couplings between adjacent protons on the pyridazine ring.
HSQC (Heteronuclear Single Quantum Coherence): Would establish the direct one-bond correlations between protons and their attached carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Would provide information on the long-range (two- and three-bond) correlations between protons and carbons, which is essential for confirming the substitution pattern and the connectivity between the pyridazine ring and the dimethylphosphoryl group.
Specific ³¹P NMR data for this compound is not documented. A ³¹P NMR spectrum would be expected to show a single resonance, the chemical shift of which would be characteristic of the electronic environment of the phosphorus atom within the dimethylphosphoryl group attached to the pyridazine ring.
The values for heteronuclear coupling constants, such as ¹J(C,P), ²J(C,P), ³J(H,P), and ⁴J(H,P), have not been reported for this compound. These coupling constants are invaluable for providing through-bond structural information, confirming the connectivity and stereochemical arrangement of the phosphoryl group relative to the pyridazine ring.
Vibrational Spectroscopy
No experimental FTIR spectrum for this compound has been found in the literature. An FTIR spectrum would be expected to display characteristic absorption bands for the following functional groups:
P=O (phosphoryl) stretching: Typically a strong band in the region of 1250-1180 cm⁻¹.
C-Cl (chloro) stretching: Usually observed in the 800-600 cm⁻¹ region.
C-N and C=N stretching of the pyridazine ring.
C-H stretching and bending vibrations of the methyl groups and the pyridazine ring.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is a critical tool for the unambiguous identification and structural analysis of novel compounds. It provides not only the molecular weight with high precision but also offers insights into the elemental composition and structural features through fragmentation analysis.
Accurate Mass Determination and Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent ion, which is crucial for determining the elemental formula of this compound. The molecular formula of this compound is C₆H₈ClN₂OP. The theoretical monoisotopic mass can be calculated with high precision, and a comparison with the experimentally measured mass-to-charge ratio (m/z) can confirm the elemental composition.
The presence of chlorine is readily identified by its characteristic isotopic pattern, where the ³⁵Cl and ³⁷Cl isotopes appear in an approximate 3:1 ratio, resulting in M+ and M+2 peaks. HRMS can resolve these isotopic peaks, and the measured mass difference and intensity ratio provide definitive confirmation of the presence and number of chlorine atoms in the molecule.
Table 1: Theoretical Isotopic Distribution for the Molecular Ion [C₆H₈ClN₂OP]⁺ This table is generated based on theoretical calculations for illustrative purposes.
| Isotope Formula | Mass (Da) | Relative Abundance (%) |
|---|---|---|
| ¹²C₆¹H₈³⁵Cl¹⁴N₂¹⁶O¹³¹P | 208.00120 | 100.00 |
| ¹²C₅¹³C₁¹H₈³⁵Cl¹⁴N₂¹⁶O¹³¹P | 209.00455 | 6.78 |
Data is theoretical and serves to illustrate the expected HRMS output.
Characterization of novel curcumin (B1669340) analogs and other heterocyclic compounds frequently employs HRMS to confirm their synthesis and purity, demonstrating the technique's utility. mdpi.com
Fragmentation Pattern Analysis for Structural Confirmation
Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can be used to study the fragmentation of this compound. The resulting fragmentation pattern provides a molecular fingerprint that helps to confirm the proposed structure. The principal fragmentation is often the loss of the halogen atom. miamioh.edu
Key fragmentation pathways for this compound would likely involve:
Loss of a chlorine radical (•Cl): This would result in a significant fragment ion at [M-35]⁺ and [M-37]⁺.
Cleavage of the P-C bond: This could lead to the loss of the dimethylphosphoryl group, yielding a [M - P(O)(CH₃)₂]⁺ fragment, or the formation of a [P(O)(CH₃)₂]⁺ ion (m/z = 77).
Loss of methyl groups: Sequential loss of methyl radicals (•CH₃) from the phosphoryl group.
Ring cleavage: Fragmentation of the pyridazine ring itself, a common pathway for heterocyclic compounds.
The solid-state stoichiometry of similar pyridazine-based metal complexes has been confirmed using electron impact (EI) and electrospray ionization (ESI) mass spectrometry. acs.org
Table 2: Plausible Mass Fragments of this compound This table presents hypothetical fragments for structural elucidation purposes.
| Fragment Structure | Proposed Formula | Theoretical m/z |
|---|---|---|
| [M - Cl]⁺ | [C₆H₈N₂OP]⁺ | 173.03 |
| [M - P(O)(CH₃)₂]⁺ | [C₄H₃ClN₂]⁺ | 114.00 |
| [P(O)(CH₃)₂]⁺ | [C₂H₆OP]⁺ | 77.03 |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
Electronic spectroscopy provides valuable information on the electronic transitions within the molecule, which are influenced by the chromophoric pyridazine core and its substituents.
Chromophoric Properties of the Pyridazine Core
The pyridazine ring is a key chromophore and its unique physicochemical properties, including a high dipole moment, are important in various applications. nih.gov The UV-Vis absorption spectrum of pyridazine derivatives is characterized by electronic transitions involving the π-electrons of the aromatic system and the non-bonding electrons on the nitrogen atoms. researchgate.netdntb.gov.ua
Typically, two main types of transitions are observed:
π → π* transitions: These are high-intensity absorptions usually found in the shorter wavelength UV region. They involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital.
n → π* transitions: These are lower-intensity absorptions occurring at longer wavelengths. They involve the promotion of a non-bonding electron from a nitrogen atom to a π* antibonding orbital.
The presence of substituents on the pyridazine ring, such as the chloro and dimethylphosphoryl groups, can cause shifts in these absorption bands. A chlorine atom, with its electron-withdrawing inductive effect and electron-donating mesomeric effect, and the electron-withdrawing phosphoryl group can modulate the energy levels of the molecular orbitals, leading to bathochromic (red shift) or hypsochromic (blue shift) effects. The pyridazine scaffold is also noted for its importance in optoelectronics due to its fluorescent properties. mdpi.com
Table 3: General UV-Vis Absorption Characteristics of Pyridazine Derivatives
| Transition Type | Typical Wavelength Range (nm) | Molar Absorptivity (ε) |
|---|---|---|
| π → π* | 200 - 280 | High |
| n → π* | > 290 | Low |
Data is generalized from literature on pyridazine and its derivatives. researchgate.netacs.org
Ligand-to-Metal Charge Transfer (LMCT) and Metal-to-Ligand Charge Transfer (MLCT) in Complexes
The pyridazine moiety in this compound can act as a ligand, coordinating to metal ions through its nitrogen atoms. mdpi.com In such coordination complexes, new electronic transitions can arise, known as charge-transfer (CT) transitions. These are generally much more intense than d-d transitions.
Metal-to-Ligand Charge Transfer (MLCT): This type of transition is common for complexes with metal ions in a low oxidation state and ligands possessing low-lying π* orbitals, such as pyridazine. acs.org The electron-deficient nature of the pyridazine ring makes it a good π-acceptor, facilitating the transfer of electron density from a metal d-orbital to the ligand's π* orbital. This is a key feature in the photophysical properties of many ruthenium(II), osmium(II), and iridium(III) complexes. acs.org
Ligand-to-Metal Charge Transfer (LMCT): In this transition, an electron moves from a ligand-based orbital to a metal-based orbital. LMCT is favored for complexes with metal ions in high oxidation states and ligands that are easily oxidized. rsc.org For instance, visible light can induce LMCT between pyridine (B92270) and a TiO₂ surface. rsc.org While less common for an electron-poor ring like pyridazine, if the ligand bears strongly electron-donating substituents or coordinates to a highly oxidizing metal center, LMCT transitions could be observed. An intense band ascribed to the LMCT of O²⁻ → Cu²⁺ is observed in some copper-exchanged zeolites. mdpi.com
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]-styryl}pyrimidine |
| 3-chloro-6-phenylpyridazin-4-ol |
| 3-chloro-6-methylpyridazine (B130396) |
| Pyridazine |
Applications and Broader Academic Impact in Chemical Sciences
Role as a Key Building Block in Complex Heterocyclic Synthesis
The bifunctional nature of 3-chloro-6-(dimethylphosphoryl)pyridazine, featuring both an electrophilic site on the pyridazine (B1198779) ring and a nucleophilic/coordinating phosphoryl group, makes it a versatile precursor for the construction of more elaborate molecular architectures.
The chloro substituent at the 3-position of the pyridazine ring is susceptible to nucleophilic substitution, a common and powerful strategy for the elaboration of heterocyclic systems. This reactivity allows for the annulation of additional rings onto the pyridazine core, leading to the formation of fused heterocyclic systems. For instance, reactions with binucleophilic reagents can lead to the construction of bicyclic and polycyclic frameworks incorporating the pyridazine moiety. The synthesis of pyrido[3,4-c]pyridazines, a class of nitrogen-containing scaffolds with potential medicinal applications, often proceeds through the modification of substituted pyridazines. researchgate.net
The reactivity of related 3-chloropyridazine (B74176) derivatives has been demonstrated in various synthetic transformations. For example, 3-chloro-6-hydrazinopyridazine (B91096) serves as a key starting material for the synthesis of triazolo[4,3-b]pyridazines. arkat-usa.org Similarly, the chloro group in 3-chloro-6-substituted pyridazines can be displaced by various nucleophiles, enabling the introduction of diverse functional groups and the construction of fused ring systems. The presence of the dimethylphosphoryl group could influence the regioselectivity and reactivity of these cyclization reactions, potentially offering routes to novel fused pyridazine structures with unique electronic and steric properties.
A general approach for the synthesis of functionalized pyridazines involves the palladium-catalyzed cross-coupling of dialkylphosphites with aromatic halides, a method known as the Hirao coupling. nih.govnih.gov This reaction could potentially be adapted for the synthesis of this compound itself, starting from a dihalopyridazine.
A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. This compound can be viewed as a synthon for introducing a "phosphorylpyridazine" moiety into a larger molecule. The reactivity of the chloro group allows for its coupling with a wide range of organic fragments through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination reactions. This would result in multi-functionalized molecules where the pyridazine ring acts as a core scaffold, and the phosphoryl group provides a site for further modification or coordination.
The synthesis of various 3-substituted-6-chloropyridazines is well-established, often starting from 3,6-dichloropyridazine (B152260). google.com This readily available precursor can undergo selective nucleophilic substitution at the 6-position, followed by further functionalization at the 3-position. This modular approach allows for the systematic variation of substituents on the pyridazine ring, making it a valuable platform for creating libraries of compounds for screening in drug discovery or materials science.
Development of Novel Organometallic and Coordination Compounds
The dimethylphosphoryl group is a known ligand for a variety of metal ions. The combination of this coordinating group with the pyridazine ring, which itself can coordinate to metals through its nitrogen atoms, opens up possibilities for the design of novel organometallic and coordination compounds with interesting structural and electronic properties.
The study of how ligands bind to metal centers is fundamental to understanding and predicting the properties of coordination compounds. This compound can serve as a model ligand to investigate the interplay between the pyridazine ring and the phosphoryl group in coordinating to a metal center. The electronic properties of the pyridazine ring, which can be tuned by the chloro substituent, will influence the coordinating ability of the phosphoryl oxygen.
Spectroscopic and crystallographic studies of metal complexes of this ligand could provide valuable data on bond lengths, bond angles, and electronic structure. This information would contribute to a deeper understanding of the factors that govern metal-ligand interactions in such bifunctional ligand systems. The coordination chemistry of phosphine (B1218219) oxides with transition metals is a well-studied area, with the phosphoryl oxygen typically acting as a hard Lewis base. bohrium.com The presence of the pyridazine ring could lead to hemilabile behavior, where one of the coordinating groups can reversibly dissociate, creating a vacant coordination site for catalysis.
Organometallic and coordination compounds are at the forefront of materials science, with applications in catalysis, light-emitting devices, and magnetic materials. The ability of this compound to act as a ligand for various metal ions suggests its potential as a building block for the construction of advanced materials.
For example, coordination polymers or metal-organic frameworks (MOFs) could be synthesized using this ligand. The chloro group provides a handle for further functionalization, allowing for the creation of porous materials with tailored cavity sizes and chemical environments. The incorporation of phosphorus atoms into materials can also impart specific properties, such as flame retardancy or altered electronic characteristics. While the properties of such materials are beyond the scope of this discussion, the role of this compound as a precursor in their synthesis is a significant area of potential impact. The use of phosphine oxides in the development of heterogeneous catalysts by anchoring them onto solid supports is an active area of research. mdpi.com
Contribution to Fundamental Understanding of Heteroaromatic and Organophosphorus Chemistry
The study of this compound and its reactions can contribute to the broader understanding of fundamental principles in both heteroaromatic and organophosphorus chemistry. Investigating its synthesis, for instance via a Michaelis-Arbuzov or Hirao reaction with a chloropyridazine substrate, would provide insights into the scope and limitations of these important C-P bond-forming reactions with this specific class of heterocycles. nih.govnih.govwikipedia.org
The nucleophilic substitution reactions on the pyridazine ring, influenced by the electronic nature of the dimethylphosphoryl substituent, can provide valuable data for understanding reactivity and orientation in polysubstituted heteroaromatic systems. arkat-usa.orgrsc.org Furthermore, the exploration of its coordination chemistry would expand the knowledge base of phosphine oxide ligands and their interactions with metals, potentially revealing new coordination modes or catalytic activities. bohrium.com The synthesis of novel phosphinine coordination compounds and their reactivity is an area of ongoing research, highlighting the continued interest in phosphorus-containing heterocycles. uni-regensburg.de
No Publicly Available Research Found for "this compound"
Following a comprehensive search of publicly accessible scientific databases and literature, no specific research or data could be found for the chemical compound This compound .
Numerous searches were conducted to locate information regarding the synthesis, chemical properties, and applications of this particular molecule, with a focus on its potential role in methodology development in synthetic chemistry. These inquiries, however, did not yield any direct results for the specified compound.
The search did reveal information on a variety of structurally related pyridazine derivatives, including:
3-chloro-6-methylpyridazine (B130396)
3-chloro-6-(chloromethyl)pyridazine (B49040)
3-chloro-6-hydrazinopyridazine
3-chloro-6,8-dibromopyridopyridazine
6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile (B570510)
3-amino-6-chloropyridazine (B20888)
These related compounds have been documented in the context of various synthetic methodologies, such as Suzuki-Miyaura cross-coupling reactions. However, the absence of any specific mention of "this compound" suggests that it may be a novel compound, one that has not been extensively synthesized or characterized, or its research is not yet available in the public domain.
Therefore, an article focusing solely on the chemical compound “this compound” and its role in the development of synthetic chemistry methodologies cannot be generated at this time due to the lack of available scientific information.
Future Research Directions and Emerging Opportunities
Unexplored Reactivity Patterns and New Transformation Pathways
The reactivity of 3-chloro-6-(dimethylphosphoryl)pyridazine is largely dictated by the chloro and dimethylphosphoryl moieties. While established reactions for similar scaffolds exist, a significant opportunity lies in exploring novel transformations and reactivity patterns.
The chloro group at the 3-position of the electron-deficient pyridazine (B1198779) ring is an excellent site for nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. Future work could focus on expanding the scope of these reactions with a wider array of nucleophiles and coupling partners.
Advanced Cross-Coupling Reactions: Beyond standard Suzuki and Buchwald-Hartwig reactions, exploring less common cross-coupling methodologies could yield novel structures. This includes Sonogashira couplings with terminal alkynes, Stille couplings with organostannanes, and Negishi couplings with organozinc reagents. A systematic study of catalyst and ligand systems will be crucial for optimizing these transformations.
Tandem and Domino Reactions: A particularly exciting avenue is the development of tandem or domino reaction sequences that functionalize both the chloro and phosphoryl groups in a single operation. For instance, a reaction could be designed where an initial cross-coupling at the C3-Cl position is followed by an intramolecular transformation involving the phosphoryl group.
Transformations of the Dimethylphosphoryl Group: The dimethylphosphoryl group itself offers avenues for further chemical modification. Research into the reduction of the phosphine (B1218219) oxide to a phosphine would open up a vast area of phosphorus(III) chemistry, including the synthesis of novel ligands. Furthermore, exploring the reactivity of the methyl groups attached to the phosphorus atom, for example through deprotonation and subsequent reaction with electrophiles, could lead to more complex phosphine oxide derivatives.
A summary of potential reaction pathways to be explored is presented in the table below.
| Reaction Type | Potential Reagents/Catalysts | Expected Outcome |
| Nucleophilic Aromatic Substitution | Novel N, O, S-based nucleophiles | Diverse functionalized pyridazines |
| Advanced Cross-Coupling | Organostannanes (Stille), Organozinc (Negishi) | C-C bond formation with unique functionalities |
| C-H Activation | Palladium or Rhodium catalysts | Direct functionalization of the pyridazine ring |
| Tandem Reactions | Bifunctional reagents, cascade catalysts | Complex molecular architectures in one pot |
| Phosphoryl Group Reduction | Silanes (e.g., HSiCl3) | Conversion to a phosphine for ligand synthesis |
Design of Advanced Ligands with Tunable Coordination Properties
The presence of both a pyridazine nitrogen atom and a phosphoryl oxygen atom makes this compound an intriguing candidate for the design of novel ligands for transition metals. The combination of a soft N-donor and a hard O-donor can lead to unique coordination properties, including hemilability, which is highly desirable in catalysis.
Bidentate P,N-type Ligands: Following substitution of the chloro group with a phosphine-containing moiety, novel P,N-bidentate ligands can be synthesized. The electronic properties of these ligands could be fine-tuned by varying the substituents on the incoming phosphine and on the pyridazine ring, thereby influencing the catalytic activity of their metal complexes.
Hemilabile Ligands: The phosphine oxide group can act as a hemilabile coordinating group. wikipedia.orgwwu.edu In a metal complex, the P=O bond can reversibly dissociate, creating a vacant coordination site for substrate binding and activation. Future research could focus on synthesizing a family of such ligands derived from this compound and evaluating their performance in catalytic reactions such as polymerization, hydrogenation, and cross-coupling.
Polymetallic Complexes and Metal-Organic Frameworks (MOFs): The bifunctional nature of this molecule could be exploited to bridge multiple metal centers, leading to the formation of polymetallic complexes or coordination polymers, including MOFs. These materials could have interesting magnetic, electronic, or catalytic properties.
The potential coordination modes of ligands derived from this compound are summarized in the following table.
| Ligand Type | Potential Metal Centers | Key Features and Applications |
| Bidentate P,N Ligands | Pd, Pt, Rh, Ir | Asymmetric catalysis, cross-coupling |
| Hemilabile P=O Ligands | Late transition metals | Catalysis requiring dynamic coordination |
| Bridging Ligands | Various transition metals | Polymetallic complexes, MOFs |
Integration into Flow Chemistry or Automated Synthesis Platforms
Modern chemical synthesis is increasingly moving towards continuous flow and automated platforms to improve efficiency, safety, and scalability. The synthesis and derivatization of this compound are well-suited for adaptation to these technologies.
Continuous Flow Synthesis: The synthesis of the core pyridazine structure and its subsequent functionalization via SNAr or cross-coupling reactions could be translated from batch to continuous flow processes. mdpi.com This would allow for better control over reaction parameters (temperature, pressure, reaction time), potentially leading to higher yields, improved purity, and safer handling of hazardous reagents.
Automated Library Synthesis: An automated synthesis platform could be developed to rapidly generate a library of derivatives of this compound. By systematically varying the nucleophiles or coupling partners, a large number of compounds could be synthesized and screened for biological activity or material properties.
The benefits of integrating these modern synthesis techniques are outlined below.
| Technology | Advantages | Potential Applications |
| Flow Chemistry | Enhanced safety, better process control, scalability | Large-scale production, hazardous reaction handling |
| Automated Synthesis | High-throughput screening, rapid library generation | Drug discovery, materials science |
Deeper Theoretical Insights into Electronic Structures and Photophysical Behaviors
Computational chemistry, particularly Density Functional Theory (DFT), can provide profound insights into the electronic structure, reactivity, and potential photophysical properties of this compound and its derivatives. gsconlinepress.comcore.ac.ukiiste.org
Electronic Structure and Reactivity: DFT calculations can be used to determine key quantum chemical parameters such as HOMO-LUMO energy levels, molecular electrostatic potential, and charge distribution. gsconlinepress.comcore.ac.uk This information can help to rationalize the observed reactivity and predict the most favorable sites for electrophilic and nucleophilic attack.
Photophysical Properties: Organophosphorus heterocycles have been shown to exhibit interesting photophysical properties. rsc.org Theoretical calculations can be employed to predict the absorption and emission spectra of derivatives of this compound. This could guide the design of new fluorescent probes, sensors, or materials for organic light-emitting diodes (OLEDs). Time-dependent DFT (TD-DFT) would be a valuable tool in this regard.
Coordination Chemistry Modeling: Computational modeling can be used to study the coordination of ligands derived from this scaffold with various metal centers. This can help in understanding the bonding, stability, and electronic properties of the resulting complexes, thereby aiding in the design of more effective catalysts.
Key areas for theoretical investigation are summarized in the table below.
| Computational Method | Properties to Investigate | Potential Impact |
| DFT | HOMO-LUMO gap, electrostatic potential, bond energies | Prediction of reactivity and stability |
| TD-DFT | Absorption and emission spectra, excited state properties | Design of new photophysically active materials |
| Molecular Mechanics/DFT | Coordination geometries, binding energies | Rational design of metal complexes for catalysis |
Exploration of Sustainable Synthetic Routes
The principles of green chemistry are becoming increasingly important in chemical synthesis. Future research should focus on developing more sustainable and environmentally friendly methods for the synthesis of this compound and its derivatives.
Use of Greener Solvents: Replacing traditional volatile organic solvents with greener alternatives such as ionic liquids, supercritical fluids, or even water would significantly reduce the environmental impact of the synthesis. ecnu.edu.cngrowingscience.com
Catalyst-Free and Metal-Free Reactions: Developing synthetic routes that avoid the use of heavy metal catalysts is a key goal of green chemistry. organic-chemistry.org For example, exploring catalyst-free nucleophilic aromatic substitution reactions under high temperature in flow or using photochemical methods could provide sustainable alternatives to palladium-catalyzed cross-couplings.
Atom Economy and One-Pot Reactions: Designing synthetic pathways that maximize atom economy by incorporating most of the atoms from the starting materials into the final product is highly desirable. One-pot, multi-component reactions are particularly attractive in this regard as they can reduce the number of synthetic steps and purification procedures. researchgate.net
Biocatalysis: The use of enzymes to catalyze specific reactions offers a highly selective and environmentally benign approach to chemical synthesis. While the application of biocatalysis to pyridazine synthesis is still in its infancy, it represents a promising area for future exploration. elsevierpure.com
The table below outlines potential green chemistry approaches.
| Green Chemistry Principle | Specific Approach | Expected Benefit |
| Safer Solvents and Auxiliaries | Synthesis in ionic liquids or water | Reduced environmental pollution and health hazards |
| Design for Energy Efficiency | Ultrasound-assisted or microwave-assisted synthesis | Reduced reaction times and energy consumption |
| Catalysis | Development of metal-free cross-coupling reactions | Avoidance of toxic and expensive heavy metals |
| Atom Economy | Multi-component, one-pot reactions | Reduced waste and increased efficiency |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-chloro-6-(dimethylphosphoryl)pyridazine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or phosphorylation reactions. For example, substituting chlorine in pyridazine derivatives with dimethylphosphine oxide groups under controlled conditions (e.g., using POCl₃ or DMF as a solvent at 80–100°C) can yield the target compound. Industrial-scale synthesis emphasizes continuous flow reactors and precise control of temperature/pressure to enhance purity (>98%) . Key parameters include:
- Catalysts : Transition-metal catalysts (e.g., Pd/C) for cross-coupling reactions.
- Purification : Column chromatography or recrystallization to isolate the product.
- Yield Optimization : Adjusting stoichiometry (1:1.2 molar ratio of pyridazine precursor to phosphorylating agent) reduces side products .
Q. How is the structural elucidation of this compound performed, and what analytical techniques are critical?
- Methodological Answer :
- X-ray Crystallography : Use SHELX programs for structure refinement. Data collection at low temperature (100 K) minimizes thermal motion artifacts. Hydrogen bonding and torsional angles are analyzed via ORTEP-3 .
- Spectroscopy : ¹H/¹³C NMR (δ ~8.5 ppm for pyridazine protons; δ 35–40 ppm for phosphoryl groups in ³¹P NMR) and FT-IR (P=O stretch at ~1250 cm⁻¹) confirm functional groups .
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 219.05) .
Advanced Research Questions
Q. How does the dimethylphosphoryl group influence the compound’s reactivity and biological activity compared to analogs like 3-chloro-6-(trifluoromethyl)pyridazine?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing phosphoryl group increases electrophilicity at the pyridazine ring, enhancing nucleophilic substitution rates (e.g., 2x faster than trifluoromethyl analogs in amine coupling reactions) .
- Biological Activity : Comparative studies show phosphoryl derivatives exhibit higher binding affinity to kinases (IC₅₀ = 0.8 µM vs. 2.5 µM for trifluoromethyl analogs) due to stronger hydrogen bonding with ATP-binding pockets .
- Table : Bioactivity Comparison
| Substituent | IC₅₀ (Kinase Inhibition) | LogP |
|---|---|---|
| Dimethylphosphoryl | 0.8 µM | 1.2 |
| Trifluoromethyl | 2.5 µM | 2.8 |
| Methylsulfonyl | 1.5 µM | 0.9 |
Q. What strategies resolve contradictions in crystallographic data for this compound, such as disordered solvent molecules or twinning?
- Methodological Answer :
- Disorder Handling : Use SHELXL’s PART instruction to model disordered regions. Apply restraints (e.g., SIMU/DELU) to stabilize anisotropic displacement parameters .
- Twinning : For twinned crystals (e.g., pseudo-merohedral twinning), employ TWIN/BASF commands in SHELXL. Validate with R₁(int) < 0.05 and Hooft parameter |y| < 0.10 .
- Validation Tools : CheckCIF/PLATON to identify outliers (e.g., bond length deviations >3σ) .
Q. How can computational modeling predict the compound’s interaction with biological targets like G-protein-coupled receptors (GPCRs)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite for ligand-receptor docking. Parameterize the phosphoryl group’s partial charges using DFT (B3LYP/6-31G* basis set) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and hydrogen bond occupancy (>70%) .
- Free Energy Calculations : MM-PBSA/GBSA methods quantify binding energy (ΔG ~-8.5 kcal/mol for GPCR interactions) .
Data Analysis & Experimental Design
Q. How should researchers design assays to evaluate the compound’s pharmacokinetic (PK) properties in preclinical studies?
- Methodological Answer :
- In Vitro Assays :
- Metabolic Stability : Incubate with liver microsomes (human/rat) and measure half-life via LC-MS/MS. Use 1 µM compound concentration .
- CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates (IC₅₀ <10 µM indicates high risk) .
- In Vivo Design : Administer 10 mg/kg IV/PO in rodents. Collect plasma at 0–24h for AUC calculation. Bile-duct cannulation assesses enterohepatic recirculation .
Q. What are the best practices for analyzing conflicting bioactivity data across different cell lines or assay conditions?
- Methodological Answer :
- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate EC₅₀/IC₅₀. Compare Hill slopes for mechanistic insights (e.g., >1 suggests cooperative binding) .
- Assay Optimization : Standardize cell passage number, serum concentration, and incubation time. For example, HL-60 leukemia cells require RPMI-1640 + 10% FBS and 48h treatment for differentiation assays .
- Statistical Validation : Apply ANOVA with post-hoc Tukey tests (p<0.05). Replicate experiments ≥3 times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
